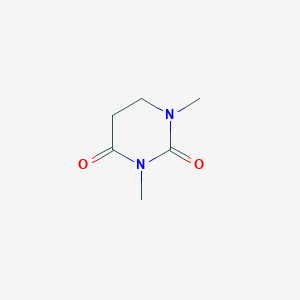
6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dimethylamino group and a carbaldehyde group attached to the benzothiazole ring. It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde typically involves the condensation of 2-aminobenzothiazole with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes cyclization to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as halides, thiols, or amines under basic conditions.
Major Products Formed
Oxidation: 6-(dimethylamino)-1,3-benzothiazole-2-carboxylic acid.
Reduction: 6-(dimethylamino)-1,3-benzothiazole-2-methanol.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of fluorescent probes and dyes for biological imaging and diagnostic applications.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals, including polymers and advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the benzothiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(dimethylamino)-1,3-benzothiazole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
6-(dimethylamino)-1,3-benzothiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4,5-bis(dimethylamino)quinoline: Contains a quinoline ring with dimethylamino groups, showing similar electronic properties.
Uniqueness
6-(dimethylamino)-1,3-benzothiazole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of both the dimethylamino and carbaldehyde groups allows for versatile chemical modifications and applications in various fields.
Properties
CAS No. |
851292-76-7 |
|---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



